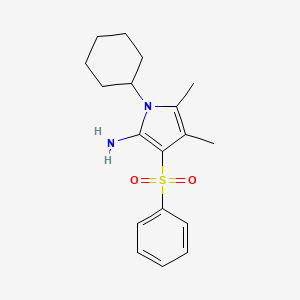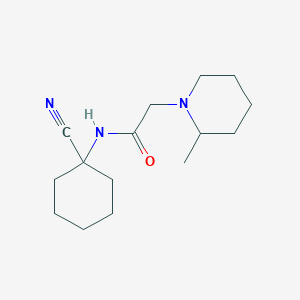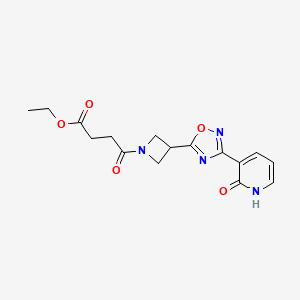
1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine is an organic compound with a complex structure that includes a cyclohexyl group, a phenylsulfonyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Cyclohexyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the pyrrole derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves methylation of the pyrrole ring, which can be done using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Secondary or tertiary amines.
Applications De Recherche Scientifique
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-ylamine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-Cyclohexyl-4,5-dimethyl-3-(ethylsulfonyl)-1H-pyrrol-2-ylamine: Contains an ethylsulfonyl group.
Uniqueness
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-cyclohexyl-4,5-dimethylpyrrol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-14(2)20(15-9-5-3-6-10-15)18(19)17(13)23(21,22)16-11-7-4-8-12-16/h4,7-8,11-12,15H,3,5-6,9-10,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWVMMUCFFDVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)
![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide](/img/structure/B2470868.png)

![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)


![N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide](/img/structure/B2470878.png)

![N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470885.png)



